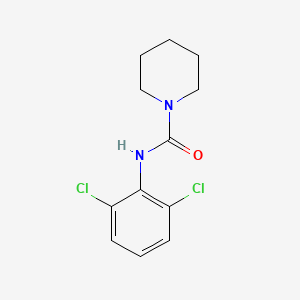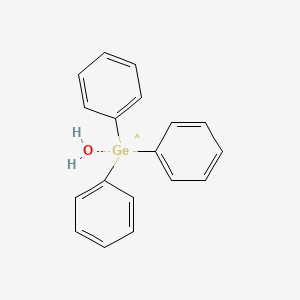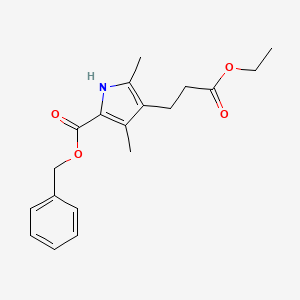
2-Acetamido-2-allylmalonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Acetamido-2-allylmalonic acid is an organic compound with the molecular formula C8H11NO5 It is a derivative of malonic acid, where one of the hydrogen atoms is replaced by an acetamido group and another by an allyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
2-Acetamido-2-allylmalonic acid can be synthesized through several methodsThe reaction conditions typically involve heating the mixture to around 80°C for 24 hours .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research rather than large-scale industrial applications. the synthesis methods used in laboratories can be scaled up with appropriate modifications to reaction conditions and purification processes.
Análisis De Reacciones Químicas
Types of Reactions
2-Acetamido-2-allylmalonic acid undergoes various chemical reactions, including:
Oxidation: The allyl group can be oxidized to form corresponding alcohols or aldehydes.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The acetamido group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under mild conditions.
Major Products
Oxidation: Formation of alcohols or aldehydes.
Reduction: Formation of saturated derivatives.
Substitution: Formation of substituted acetamido derivatives.
Aplicaciones Científicas De Investigación
2-Acetamido-2-allylmalonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways and enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the development of novel materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-acetamido-2-allylmalonic acid involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, while the allyl group can participate in various chemical reactions. These interactions can influence biochemical pathways and enzyme activities, leading to potential therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl allylmalonate: Similar structure but lacks the acetamido group.
Diethyl acetamidomalonate: Similar structure but lacks the allyl group.
Uniqueness
2-Acetamido-2-allylmalonic acid is unique due to the presence of both the acetamido and allyl groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for research and development in various scientific fields .
Propiedades
Número CAS |
98593-96-5 |
|---|---|
Fórmula molecular |
C8H11NO5 |
Peso molecular |
201.18 g/mol |
Nombre IUPAC |
2-acetamido-2-prop-2-enylpropanedioic acid |
InChI |
InChI=1S/C8H11NO5/c1-3-4-8(6(11)12,7(13)14)9-5(2)10/h3H,1,4H2,2H3,(H,9,10)(H,11,12)(H,13,14) |
Clave InChI |
ABOLLNJXLFDZSK-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC(CC=C)(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-oxo-2-(2-propan-2-ylidenehydrazinyl)ethoxy]-N-(propan-2-ylideneamino)acetamide](/img/structure/B11951418.png)

![N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-bromoaniline](/img/structure/B11951436.png)


![triphenyl[(2E)-4-(triphenylphosphonio)-2-butenyl]phosphonium dichloride](/img/structure/B11951458.png)


![2-methoxy-N'-[(E)-(2-methoxyphenyl)methylidene]benzohydrazide](/img/structure/B11951470.png)

![4-{5-[(E)-2-(1,3-Benzothiazol-2-YL)-2-cyanoethenyl]-2-furyl}benzenesulfonamide](/img/structure/B11951483.png)
![4-[(4-Chlorophenoxy)methyl]-2-(4-phenylphenyl)-1,3-dioxolane](/img/structure/B11951489.png)
![1-{[(Chloromethyl)sulfonyl]methyl}-3-(trifluoromethyl)benzene](/img/structure/B11951492.png)
